5,6-Diaminonicotinic acid

Catalog No.
S1904080
CAS No.
267875-45-6
M.F
C6H7N3O2
M. Wt
153.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,6-Diaminonicotinic acid

CAS Number

267875-45-6

Product Name

5,6-Diaminonicotinic acid

IUPAC Name

5,6-diaminopyridine-3-carboxylic acid

Molecular Formula

C6H7N3O2

Molecular Weight

153.14 g/mol

InChI

InChI=1S/C6H7N3O2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,7H2,(H2,8,9)(H,10,11)

InChI Key

AMUTYVGRCVFCCD-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1N)N)C(=O)O

Canonical SMILES

C1=C(C=NC(=C1N)N)C(=O)O

5,6-Diaminonicotinic acid, also known as 6-aminonicotinic acid, is an organic compound that belongs to the class of aminonicotinic acids. Its molecular formula is C6H6N2O2C_6H_6N_2O_2, and it has a molecular weight of 138.12 g/mol. The compound features an amino group at the 6-position of the pyridine ring, which is characteristic of its structure. It appears as a light yellow crystalline solid and is soluble in water at approximately 1.0 g/L at 20 °C .

This compound is particularly notable for its role as an inhibitor of bacterial DNA gyrase and topoisomerase IV, making it a subject of interest in pharmacology and medicinal chemistry .

: Recent studies have demonstrated that 5,6-diaminonicotinic acid can be synthesized through the electrochemical reduction of halogenated pyridine derivatives in the presence of carbon dioxide at silver electrodes. This method yields good amounts of the acid while minimizing by-products .
  • Acid-base reactions: As a carboxylic acid, it can donate protons to bases, forming salts.
  • Condensation reactions: The amino groups can react with aldehydes or ketones to form imines or other derivatives.
  • 5,6-Diaminonicotinic acid exhibits significant biological activity:

    • Antimicrobial properties: It has been shown to inhibit the growth of bacteria such as Escherichia coli K-12 by targeting bacterial enzymes like DNA gyrase and topoisomerase IV .
    • Pharmacological potential: The compound has been explored for its agonistic effects on GABA-A receptors, indicating potential applications in central nervous system therapeutics .

    Several methods have been developed for synthesizing 5,6-diaminonicotinic acid:

    • Electrochemical synthesis: This involves the electrochemical reduction of halogenated pyridine derivatives (e.g., 2-amino-5-bromopyridine) in non-aqueous solvents like dimethylformamide or acetonitrile under carbon dioxide atmosphere .
    • Conventional organic synthesis: Traditional methods may involve multi-step synthetic routes starting from pyridine derivatives, utilizing various reagents and conditions to introduce the amino groups at specific positions.
    • Crystallization: Post-synthesis purification typically involves crystallizing the product from aqueous acetic acid to achieve high purity .

    5,6-Diaminonicotinic acid has several applications:

    • Pharmaceuticals: Its role as an inhibitor of bacterial enzymes makes it a candidate for developing new antibiotics or antimicrobial agents.
    • Research: It is used in studies related to GABA-A receptor modulation and other neuropharmacological investigations.
    • Chemical intermediates: The compound can serve as a building block for synthesizing more complex organic molecules.

    Research into the interactions of 5,6-diaminonicotinic acid has revealed its binding affinity to various biological targets:

    • It effectively binds to DNA gyrase and topoisomerase IV, inhibiting their activity and thus preventing bacterial proliferation .
    • Interaction studies with GABA-A receptors indicate that it may act as a novel agonist, suggesting its potential use in treating neurological disorders .

    Several compounds share structural similarities with 5,6-diaminonicotinic acid. Here are some notable examples:

    Compound NameCAS NumberSimilarity Index
    2-Amino-4-pyridinecarboxylic acid13362-28-20.84
    (E)-3-(6-Aminopyridin-3-yl)acrylic acid167837-43-60.82
    2-Amino-5-methylnicotinic acid532440-94-10.80
    4-(6-Aminopyridin-3-yl)benzoic acid222986-51-80.79

    The uniqueness of 5,6-diaminonicotinic acid lies in its specific position of amino substitution on the pyridine ring, which contributes to its distinct biological activities compared to these similar compounds.

    XLogP3

    -0.7

    Wikipedia

    5,6-Diamino-3-pyridinecarboxylic acid

    Dates

    Modify: 2023-08-16

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